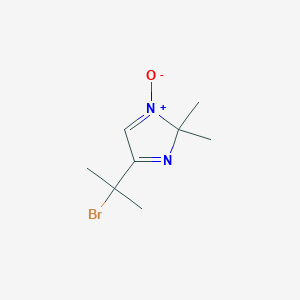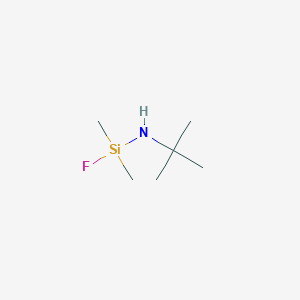
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, a tert-butyl group, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine typically involves the reaction of tert-butylamine with a fluorosilane precursor. One common method is the reaction of tert-butylamine with chlorodimethylfluorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silicon-fluorine bond to a silicon-hydrogen bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include N-tert-Butyl-1-hydroxy-1,1-dimethylsilanamine and N-tert-Butyl-1-alkoxy-1,1-dimethylsilanamine.
Oxidation: Silanol derivatives are the major products.
Reduction: The primary product is N-tert-Butyl-1-hydrido-1,1-dimethylsilanamine.
Applications De Recherche Scientifique
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds that could have therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine involves its ability to undergo nucleophilic substitution reactions. The silicon-fluorine bond is relatively weak, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications where the compound acts as a source of silicon-containing groups. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-1,1-dimethylallylamine
- N-tert-Butyl-1,1-dimethylpropargylamine
- N-tert-Butyltrimethylsilylamine
Uniqueness
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly useful in organic synthesis, where selective introduction of silicon-containing groups is desired.
Propriétés
Numéro CAS |
79129-12-7 |
|---|---|
Formule moléculaire |
C6H16FNSi |
Poids moléculaire |
149.28 g/mol |
Nom IUPAC |
N-[fluoro(dimethyl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C6H16FNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3 |
Clé InChI |
QSOZZADHHKUEJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N[Si](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
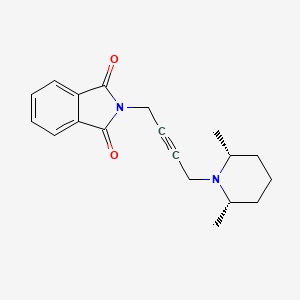
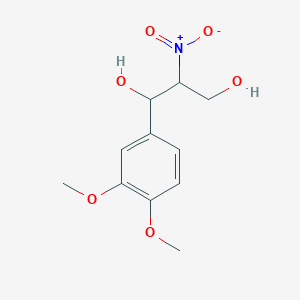
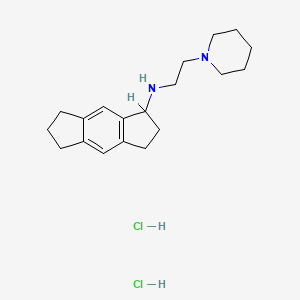
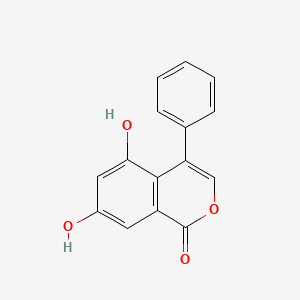

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)

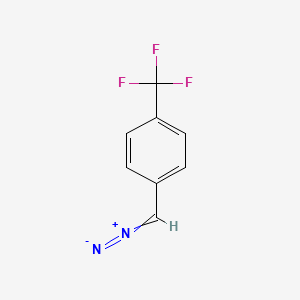
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
